molecular formula C9H13ClN2O2 B6241297 N-(3-aminophenyl)-2-methoxyacetamide hydrochloride CAS No. 1185412-27-4

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride

Cat. No.: B6241297
CAS No.: 1185412-27-4
M. Wt: 216.7
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Description

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2-methoxyacetamide hydrochloride typically involves the reaction of 3-nitroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminophenyl)-2-methoxyacetamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alkoxides.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-aminophenyl)-2-methoxyacetamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are explored in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. In the case of anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

  • N-(4-aminophenyl)-2-methoxyacetamide hydrochloride
  • N-(3-aminophenyl)-2-ethoxyacetamide hydrochloride
  • N-(3-aminophenyl)-2-methoxypropionamide hydrochloride

Comparison: N-(3-aminophenyl)-2-methoxyacetamide hydrochloride is unique due to the specific positioning of the amino and methoxyacetamide groups. This positioning can influence its reactivity and biological activity compared to similar compounds. For example, the presence of a methoxy group instead of an ethoxy group can affect the compound’s solubility and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and specialty chemicals. Further research into its properties and applications can lead to new discoveries and advancements in science and technology.

Properties

CAS No.

1185412-27-4

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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